1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-
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Overview
Description
1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-: is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a benzimidazole core fused with a thiazole ring, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction can be conducted under various conditions, including acidic or basic environments, and often requires heating to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, the production of benzimidazole derivatives, including 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-, may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as zinc or iron, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted benzimidazoles, sulfoxides, sulfones, and various functionalized derivatives .
Scientific Research Applications
Chemistry: 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes .
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of parasitic infections and as an anti-inflammatory agent .
Industry: In industrial applications, 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- is used in the production of dyes, pigments, and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- involves its interaction with various molecular targets. The compound can bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This action is particularly effective against parasitic nematodes, making it a valuable anthelmintic agent . Additionally, the compound can interfere with DNA synthesis and repair, contributing to its anticancer properties .
Comparison with Similar Compounds
- 2-(4-Methyl-2-pyridyl)-1H-benzimidazole
- 1H-Benzimidazole, 2-(methylthio)-
- 1H-Benzimidazole, 2-methyl-
Comparison: 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- stands out due to its unique thiazole ring, which imparts distinct biological activities compared to other benzimidazole derivatives. While similar compounds may share some pharmacological properties, the presence of the thiazole ring enhances its antimicrobial and anticancer potential .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-7-16-12(13-8)6-11-14-9-4-2-3-5-10(9)15-11/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZMXJJNZYPKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484197 |
Source
|
Record name | 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61690-07-1 |
Source
|
Record name | 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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